molecular formula C5H9N3O B1622901 3-(1,2,4-Triazol-1-yl)propan-1-ol CAS No. 84497-70-1

3-(1,2,4-Triazol-1-yl)propan-1-ol

Cat. No. B1622901
CAS RN: 84497-70-1
M. Wt: 127.14 g/mol
InChI Key: IFIXOVUEWNCJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,2,4-Triazol-1-yl)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in various studies.

Scientific Research Applications

Anticancer Research

3-(1,2,4-Triazol-1-yl)propan-1-ol: and its derivatives have shown promise in anticancer research. Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their cytotoxic activities against various human cancer cell lines, including MCF-7, Hela, and A549 . These compounds have demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating potential as therapeutic agents in cancer treatment.

Antifungal Applications

This compound has been utilized in the synthesis of molecules with significant antifungal properties. A series of 1,3-bis-1,2,3-triazol-1-yl-propan-2-ol compounds, prepared via click chemistry, showed important activity against yeast strains, with some displaying activity comparable to fluconazole , a standard in antifungal medication.

Antibacterial Properties

Triazole derivatives, including those related to 3-(1,2,4-Triazol-1-yl)propan-1-ol , have been identified as effective antibacterial agents. Their unique structure allows them to interact with bacterial enzymes and receptors, disrupting their function and leading to bacterial cell death .

Anti-HIV Potential

While direct references to anti-HIV applications of 3-(1,2,4-Triazol-1-yl)propan-1-ol are limited, triazole derivatives are known to exhibit potential as antiviral agents, including activity against HIV. The ability of triazoles to form hydrogen bonds with viral enzymes makes them candidates for anti-HIV drug development .

Agrochemical Use

The triazole ring is a common motif in agrochemicals due to its ability to interact with biological systems3-(1,2,4-Triazol-1-yl)propan-1-ol derivatives could be explored for their herbicidal and fungicidal activities, contributing to plant protection and yield improvement .

Material Chemistry

In material chemistry, 3-(1,2,4-Triazol-1-yl)propan-1-ol can be a precursor for compounds with various applications, such as photostabilizers, dyes, or anticorrosives. Its versatile structure allows for the development of materials with improved stability and performance .

Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been reported to show promising anticancer activity and antifungal activity . These compounds are believed to interact with key enzymes in cancer and fungal cells, disrupting their normal function.

Mode of Action

It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that 3-(1,2,4-Triazol-1-yl)propan-1-ol may interact with its targets in a similar manner, leading to changes in the target cells.

Biochemical Pathways

Similar compounds have been shown to affect the proliferation of cancer cells and the growth of fungal cells , suggesting that they may interfere with cell division and growth pathways.

Pharmacokinetics

The presence of the 1,2,4-triazole ring in similar compounds has been associated with improved pharmacokinetic properties

Result of Action

Similar compounds have been shown to exhibit cytotoxic activity against cancer cells and antifungal activity . This suggests that 3-(1,2,4-Triazol-1-yl)propan-1-ol may have similar effects.

properties

IUPAC Name

3-(1,2,4-triazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c9-3-1-2-8-5-6-4-7-8/h4-5,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIXOVUEWNCJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405681
Record name 3-(1,2,4-triazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

84497-70-1
Record name 1H-1,2,4-Triazole-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84497-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,2,4-triazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,2,4-triazol-1-yl)propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Under argon, 1,2,4-triazole (13.8 g, 200 mmol) was added to a solution of sodium ethoxide (freshly prepared from sodium (4.6 g) and ethanol (250 ml)). After complete dissolution, 3-bromopropan-1-ol (18 ml, 200 mmol) was added dropwise. The mixture was refluxed for 18 hours and the solid was filtered and washed with ethanol. The filtrate was evaporated and the residue was purified by column chromatography eluting with methylene chloride/methanol (9/1) to give 3-(1,2,4-triazol-1-yl)propan-1-ol (22.8 g, 90%).
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of Ethyl-3-(1H-1,2,4-triazol-1-yl)propanoate (2.95 g, 17.5 mmol) in ether (90 ml), LiAlH4 (0.66 g, 17.5 mmol) was added. After heating to reflux for 60 h, 10 ml of 50%-methanol-water was added. The reaction mixture was filtered and the filter washed with 100 ml of methanol and twice with 100 ml of hot water. After evaporation the title product was obtained after purification using preparative HPLC.
Name
Ethyl-3-(1H-1,2,4-triazol-1-yl)propanoate
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,2,4-Triazol-1-yl)propan-1-ol
Reactant of Route 2
Reactant of Route 2
3-(1,2,4-Triazol-1-yl)propan-1-ol
Reactant of Route 3
Reactant of Route 3
3-(1,2,4-Triazol-1-yl)propan-1-ol
Reactant of Route 4
3-(1,2,4-Triazol-1-yl)propan-1-ol
Reactant of Route 5
3-(1,2,4-Triazol-1-yl)propan-1-ol
Reactant of Route 6
Reactant of Route 6
3-(1,2,4-Triazol-1-yl)propan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.